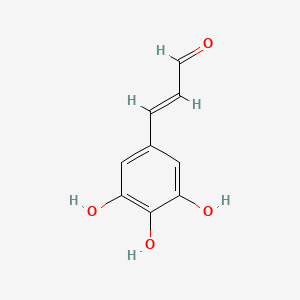
3,4,5-Trihydroxycinnamic Aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trihydroxycinnamic Aldehyde: is an organic compound with the molecular formula C9H8O4. It is a derivative of cinnamic acid, characterized by the presence of three hydroxyl groups attached to the aromatic ring and an aldehyde functional group. This compound is known for its potential antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trihydroxycinnamic Aldehyde can be synthesized through several methods. One common approach involves the hydroxylation of cinnamic acid derivatives. For instance, the biocatalytic reaction of p-hydroxyphenylacetate hydroxylase with p-coumaric acid can yield 3,4,5-trihydroxycinnamic acid, which can then be converted to the aldehyde form .
Industrial Production Methods: Industrial production of this compound often involves the use of renewable biomass sources. For example, palm oil mill effluent can be utilized as a substrate for the biocatalytic production of this compound. This method is considered green and sustainable, aligning with the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trihydroxycinnamic Aldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 3,4,5-Trihydroxycinnamic acid.
Reduction: 3,4,5-Trihydroxycinnamyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3,4,5-Trihydroxycinnamic Aldehyde is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology: In biological research, this compound is studied for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress .
Medicine: The anti-inflammatory properties of this compound make it a potential therapeutic agent for treating inflammatory diseases. It has been investigated for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and skincare products due to its antioxidant and anti-inflammatory effects. It is also explored for its potential use in food preservation .
Mechanism of Action
The mechanism of action of 3,4,5-Trihydroxycinnamic Aldehyde involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Molecular Targets: The compound targets enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
Comparison with Similar Compounds
Cinnamic Acid: A precursor to 3,4,5-Trihydroxycinnamic Aldehyde, known for its antioxidant properties.
p-Coumaric Acid: Another hydroxycinnamic acid derivative with antioxidant and anti-inflammatory effects.
Caffeic Acid: A compound with two hydroxyl groups, known for its potent antioxidant activity.
Uniqueness: this compound is unique due to the presence of three hydroxyl groups and an aldehyde functional group. This structure enhances its antioxidant and anti-inflammatory properties compared to other cinnamic acid derivatives .
Properties
Molecular Formula |
C9H8O4 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enal |
InChI |
InChI=1S/C9H8O4/c10-3-1-2-6-4-7(11)9(13)8(12)5-6/h1-5,11-13H/b2-1+ |
InChI Key |
CKEGBXUKXJTCET-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)/C=C/C=O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


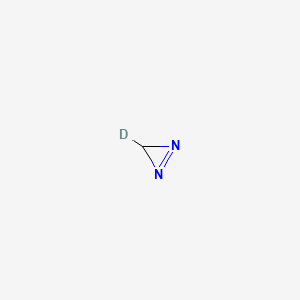
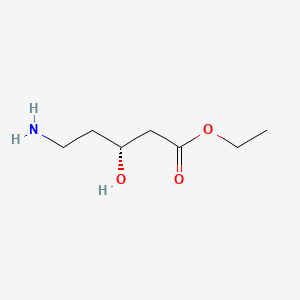
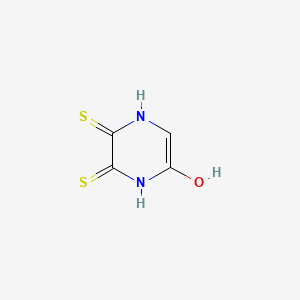
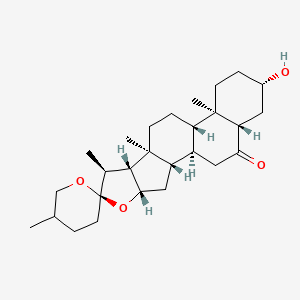
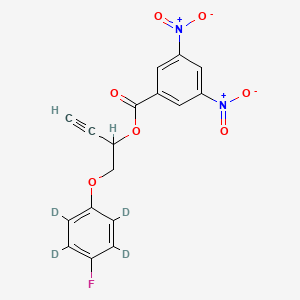
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
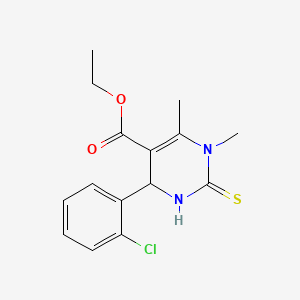


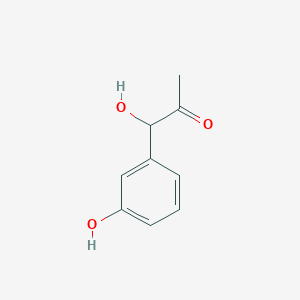


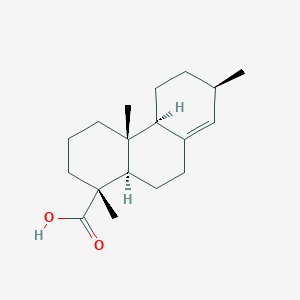
![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)
